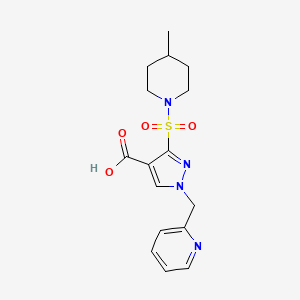
3-((4-methylpiperidin-1-yl)sulfonyl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-methylpiperidin-1-yl)sulfonyl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C16H20N4O4S and its molecular weight is 364.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-((4-methylpiperidin-1-yl)sulfonyl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole core substituted with a sulfonyl group and a piperidine ring, which enhances its interaction with biological targets. The IUPAC name indicates its complex structure, which can influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H18N4O3S |
| Molecular Weight | 306.37 g/mol |
| CAS Number | 1325306-17-9 |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The sulfonyl group is known to facilitate strong interactions with active sites of target proteins, while the piperidine moiety may enhance binding affinity.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could be beneficial in therapeutic applications targeting metabolic pathways.
- Receptor Binding : Its structural characteristics allow it to bind to specific receptors, potentially modulating signaling pathways involved in various diseases.
Antidiabetic Potential
Recent studies have highlighted the potential of piperidine derivatives in managing diabetes. Compounds structurally similar to this compound have shown promising results as alpha-amylase inhibitors, which are crucial for controlling blood glucose levels .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its specific structural features:
- Piperidine Ring : Enhances lipophilicity and facilitates penetration through biological membranes.
- Sulfonyl Group : Provides a polar functional group that may interact favorably with enzyme active sites.
- Pyrazole Core : Known for its versatility in medicinal chemistry, contributing to various biological activities.
Case Study 1: Antiviral Activity
In a study evaluating the NA inhibitory activity of pyrazole derivatives, compounds structurally related to our target compound exhibited varying degrees of inhibition, with some achieving over 50% inhibition at low concentrations . This suggests that our compound may possess similar antiviral properties.
Case Study 2: Antidiabetic Effects
A comparative analysis of various piperidine derivatives revealed that certain substitutions on the piperidine ring significantly enhanced their inhibitory effects on alpha-amylase . This insight could guide future modifications of our compound to optimize its antidiabetic potential.
Propiedades
IUPAC Name |
3-(4-methylpiperidin-1-yl)sulfonyl-1-(pyridin-2-ylmethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-12-5-8-20(9-6-12)25(23,24)15-14(16(21)22)11-19(18-15)10-13-4-2-3-7-17-13/h2-4,7,11-12H,5-6,8-10H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDTYAVPSDHLFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=NN(C=C2C(=O)O)CC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













